molecular formula C9H6F15O4P B3040932 Tris(2,2,3,3,3-pentafluoropropyl)phosphate CAS No. 25476-41-9

Tris(2,2,3,3,3-pentafluoropropyl)phosphate

Cat. No.: B3040932
CAS No.: 25476-41-9
M. Wt: 494.09 g/mol
InChI Key: ZDOOXJCSVYVMQL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tris(2,2,3,3,3-pentafluoropropyl)phosphate typically involves the reaction of phosphorus oxychloride with 2,2,3,3,3-pentafluoropropanol under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the process .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring of temperature and pressure to maintain the desired reaction environment .

Chemical Reactions Analysis

Types of Reactions: Tris(2,2,3,3,3-pentafluoropropyl)phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

Comparison with Similar Compounds

Comparison: Tris(2,2,3,3,3-pentafluoropropyl)phosphate is unique due to its high fluorine content, which imparts superior thermal stability and chemical resistance compared to its analogs. The presence of multiple fluorine atoms also enhances its flame retardant properties, making it more effective in high-performance applications .

Properties

IUPAC Name

tris(2,2,3,3,3-pentafluoropropyl) phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F15O4P/c10-4(11,7(16,17)18)1-26-29(25,27-2-5(12,13)8(19,20)21)28-3-6(14,15)9(22,23)24/h1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDOOXJCSVYVMQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)F)(F)F)OP(=O)(OCC(C(F)(F)F)(F)F)OCC(C(F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F15O4P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301026701
Record name Tris(2,2,3,3,3-pentafluoropropyl)phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301026701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

494.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25476-41-9
Record name Tris(2,2,3,3,3-pentafluoropropyl)phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301026701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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